3-呋喃丙酸,α-氨基-,盐酸盐,(S)-

描述

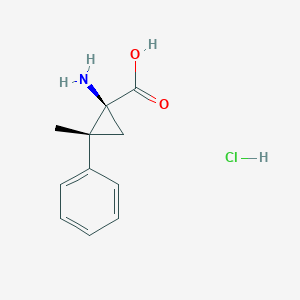

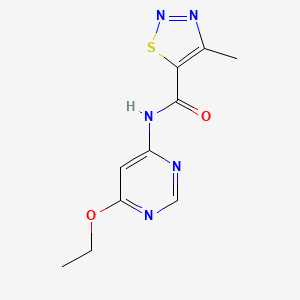

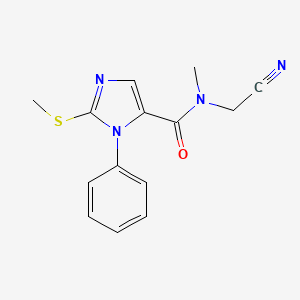

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is a compound with a significant potential for various fields of research and industry1. It has a molecular formula of C7H10ClNO3 and a molecular weight of 191.611.

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. One common method is the amination of alpha-bromocarboxylic acids2. The bromoacids are conveniently prepared from carboxylic acids by reaction with Br2 + PCl32. However, the specific synthesis process for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of amino acids can be analyzed using quantum chemical ab initio and DFT methods3. These methods provide electronic structure and molecular descriptors, such as ionization energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability3. However, the specific molecular structure analysis for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.

Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For instance, they can be derivatized using Ortho Phthalaldehyde (OPA) and Fluorenylmethoxy chloroformate (FMOC) reactions with amines4. However, the specific chemical reactions analysis for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- is not readily available in the searched resources.Physical And Chemical Properties Analysis

Amino acids are generally colorless, nonvolatile, crystalline solids, melting and decomposing at temperatures above 200°C5. However, the specific physical and chemical properties for 3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- are not readily available in the searched resources.科学研究应用

合成和转化

- 3-氨基-3-乙烯基丙酸的合成:Cheung 和 Shoolingin‐Jordan (1997) 的研究描述了 3-氨基-3-乙烯基丙酸盐酸盐的合成,这是生成天冬氨酸 1-半缩醛盐酸盐(一种不稳定的 α-氨基醛的稳定环状形式)的一个步骤 (Cheung & Shoolingin‐Jordan, 1997)。

理化性质和与生物分子的相互作用

- 呋喃二羧酸性质:Costigan、Gilchrist 和 Lindup (1996) 研究了 3-羧基-4-甲基-5-丙基-2-呋喃丙酸,重点研究了其在尿毒症中的作用以及其与白蛋白等生物分子的相互作用,从而影响血浆中的药物结合 (Costigan, Gilchrist, & Lindup, 1996)。

在有机化学和生物化学中的应用

- 环状 α-氨基酸衍生物的合成:Kotha 和 Brahmachary (2000) 对构象受限的环状 α-氨基酸衍生物的合成进行了研究,这些衍生物在有机化学和生物化学应用领域很有用 (Kotha & Brahmachary, 2000)。

生态合成方法

- 二肽的生态合成:Ezawa 等人 (2017) 关于使用未保护的 α-氨基酸(包括 3-苯基丙酸)的二肽生态合成的研究,有助于绿色化学和可持续实践 (Ezawa 等人,2017)。

在糖尿病研究中的潜力

- 在糖尿病中的作用:Zhang (2018) 探讨了 3-羧基-4-甲基-5-丙基-2-呋喃丙酸 (CMPF) 在糖尿病中的作用,强调了其在葡萄糖代谢中的重要性以及在糖尿病研究中的潜力 (Zhang, 2018)。

绿色化学中的基本组成部分

- 3-羟基丙酸的催化化学方法:Pina、Falletta 和 Rossi (2011) 介绍了导致 3-羟基丙酸的工艺的进展,重点介绍了其作为生态可持续工艺中潜在基本组成部分的作用 (Pina, Falletta, & Rossi, 2011)。

代谢物研究

- CMPF 作为食用鱼油后的代谢物:Sinclair、Xu 和 Wang (2018) 将 CMPF 确定为食用鱼油和富含油脂的鱼后的代谢物,强调了其在营养研究中的相关性 (Sinclair, Xu, & Wang, 2018)。

新型合成方法

- L-α-(3,4-二甲氧基苄基)-α-脲代丙酸的合成:Su Wei-ke (2008) 的研究描述了一种合成 L-α-(3,4-二甲氧基苄基)-α-脲代丙酸的新方法,展示了合成化学中的创新方法 (Su Wei-ke, 2008)。

安全和危害

未来方向

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- has a significant potential for various fields of research and industry1. However, the specific future directions for this compound are not readily available in the searched resources.

Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

(2S)-2-amino-3-(furan-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENCNBGVVHVDH-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furanpropanoic acid, alpha-amino-, hydrochloride, (S)- | |

CAS RN |

129030-33-7 | |

| Record name | 3-Furanpropanoic acid, α-amino-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129030-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(furan-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)

![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)

![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)

![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)